molecular formula C24H22 B1337049 1,4-Bis(4-methylstyryl)benzene CAS No. 76439-00-4

1,4-Bis(4-methylstyryl)benzene

Cat. No. B1337049
CAS RN: 76439-00-4
M. Wt: 310.4 g/mol
InChI Key: BCASZEAAHJEDAL-PHEQNACWSA-N
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Description

1,4-Bis(4-methylstyryl)benzene is a chemical compound with the molecular formula C24H22 and a molecular weight of 310.43 . It is a useful research chemical compound . The compound appears as a white to light yellow to green powder or crystal .


Synthesis Analysis

The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals has been demonstrated using a wet process and a bottom-up reprecipitation technique . The morphology of the nanocrystals was found to be sphere-like with an average particle size of about 60 nm .


Molecular Structure Analysis

The molecular structure of 1,4-bis(4-methylstyryl)benzene has been studied using single-crystal X-ray diffraction, FT-IR, dispersive-Raman, X-ray crystallography 13 C and 1H NMR spectroscopies .


Chemical Reactions Analysis

The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique . The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution .


Physical And Chemical Properties Analysis

1,4-Bis(4-methylstyryl)benzene has a melting point of 291-293 °C and a predicted boiling point of 471.9±40.0 °C . Its density is predicted to be 1.076±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Optoelectronic Device Applications

1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic devices due to its photoluminescence properties. It has been used in the preparation of nanocrystals by a wet process using a bottom-up reprecipitation technique, which is significant for developing new optoelectronic components .

Scintillator Reagent

This compound is utilized as a scintillator reagent due to its absolute fluorescence emission. This application is crucial in fields like nuclear physics and medical imaging where scintillation materials are used to detect and measure radiation .

Photoluminescence Efficiency

The photoluminescence quantum yield of 1,4-Bis(4-methylstyryl)benzene nanocrystal water dispersion has been estimated, highlighting its efficiency as a photoluminescent material. This efficiency is important for applications in lighting and display technologies .

Heterostructure Synthesis

A novel strategy involves synthesizing ultra-stable zero-dimensional–two-dimensional heterostructures with this compound. This application is significant for enhancing the performance of quantum dot-based devices .

Mechanism of Action

Target of Action

1,4-Bis(4-methylstyryl)benzene, also known as BSB-Me, is primarily used in the field of optoelectronics . Its primary targets are optoelectronic devices such as organic field-effect transistors, light-emitting transistors, optically pumped organic semiconductor lasers, and upconversion lasers .

Mode of Action

BSB-Me interacts with its targets by exhibiting high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength . It has high electronic transport and excellent optical properties compared with those of amorphous or polycrystalline thin films .

Biochemical Pathways

It’s known that bsb-me exhibits unique physicochemical properties different from those of the molecular and bulk crystal states .

Pharmacokinetics

It’s known that bsb-me can be prepared as nanocrystals using a wet process and a bottom-up reprecipitation technique .

Result of Action

The result of BSB-Me’s action is the creation of optoelectronic devices with high performance. For example, an ambipolar light-emitting organic field-effect transistor (LE-OFET) based on a BSB-Me single crystal was developed . The BSB-Me single crystal has very high photoluminescence quantum efficiency .

Action Environment

The action of BSB-Me can be influenced by environmental factors. For instance, the preparation of BSB-Me nanocrystals requires a specific environment, including a wet process using a bottom-up reprecipitation technique . The nanocrystals are sphere-like with an average particle size of about 60 nm . The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red-shifted, respectively, compared with those of tetrahydrofuran solution .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications . Its nanocrystals are expected to be a candidate for a new class of optoelectronic material . Organic single crystals have attracted considerable attention for optoelectronic device applications because of their high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength .

properties

IUPAC Name

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASZEAAHJEDAL-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-methylstyryl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes p-MSB suitable for optoelectronic applications?

A1: p-MSB exhibits several favorable properties for optoelectronics, including:

  • High Photoluminescence Quantum Efficiency (PLQY): p-MSB single crystals demonstrate a remarkably high PLQY of 89%, significantly higher than its thin film counterpart []. This makes it a promising candidate for efficient light emission in devices like organic LEDs (OLEDs) and lasers.
  • Ambipolar Charge Transport: p-MSB exhibits ambipolar charge transport, meaning it can efficiently transport both holes and electrons []. This is crucial for developing advanced electronic devices like ambipolar transistors and circuits.
  • Tunable Morphology: The morphology of p-MSB crystals can be tailored by adjusting the molecular structure and synthesis conditions []. This control over crystal size and shape allows for optimizing its performance in specific applications, such as acting as an efficient laser optical resonator [].

Q2: How does the molecular structure of p-MSB influence its performance in field-effect transistors (FETs)?

A2: The molecular structure of p-MSB significantly impacts its charge transport properties in FETs. For instance:

  • Planar Structure & π-Conjugation: The planar structure and extended π-conjugation in p-MSB facilitate efficient charge carrier mobility [].
  • Substituent Effects: Modifications to the molecular structure, like introducing different substituents, can significantly alter its electronic properties and consequently, its performance in FETs. For example, replacing the methyl group with a dimethylamino group significantly changes the Highest Occupied Molecular Orbital (HOMO) energy level, impacting its air stability [].

Q3: What are the advantages of using p-MSB in flexible optoelectronic devices?

A3: p-MSB exhibits excellent mechanical flexibility, making it highly suitable for flexible optoelectronics []. Ultrathin p-MSB crystals can be grown and integrated into flexible substrates like polyethylene terephthalate (PET) while retaining their desirable optical properties, paving the way for bendable lasers and displays [].

Q4: How does p-MSB contribute to the development of stable perovskite-based light sources?

A4: While perovskite quantum dots (QDs) hold promise for light-emitting applications, their instability is a major challenge. Research has shown that incorporating p-MSB nanoplates with CsPbBr3 QDs forms highly stable 0D-2D heterostructures []. This is attributed to:

  • Passivation of Defects: p-MSB effectively passivates defects within the CsPbBr3 QDs, enhancing their stability in ambient and thermal environments [].
  • Improved Radiative Recombination: The type-II heterostructure formed between p-MSB and CsPbBr3 facilitates efficient electron transfer, leading to a significant increase in PLQY, up to 200% compared to pristine CsPbBr3 QDs [].

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